N'-(2-amino-4-methoxypyridine-3-carboximidoyl)-2,4-dichlorobenzohydrazide
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Overview
Description
N'-(2-amino-4-methoxypyridine-3-carboximidoyl)-2,4-dichlorobenzohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-amino-4-methoxypyridine-3-carboximidoyl)-2,4-dichlorobenzohydrazide typically involves multiple steps, starting with the preparation of the 2-amino-4-methoxypyridine intermediate. This intermediate is then reacted with a suitable aldehyde to form the Schiff base, which is subsequently coupled with 2,4-dichlorobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N'-(2-amino-4-methoxypyridine-3-carboximidoyl)-2,4-dichlorobenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The dichlorobenzamide moiety allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N'-(2-amino-4-methoxypyridine-3-carboximidoyl)-2,4-dichlorobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N'-(2-amino-4-methoxypyridine-3-carboximidoyl)-2,4-dichlorobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N'-(2-amino-4-methoxypyridine-3-carboximidoyl)-2,4-dichlorobenzohydrazide: shares similarities with other benzamide derivatives and pyridine-containing compounds.
2,4-Dichlorobenzamide: A simpler analog with similar reactivity but lacking the pyridine moiety.
4-Methoxypyridine: Shares the pyridine structure but lacks the benzamide component.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the dichlorobenzamide and methoxypyridine moieties allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[[amino-(2-amino-4-methoxypyridin-3-yl)methylidene]amino]-2,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N5O2/c1-23-10-4-5-19-12(17)11(10)13(18)20-21-14(22)8-3-2-7(15)6-9(8)16/h2-6H,1H3,(H2,17,19)(H2,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOCKOHFVFMXKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N)C(=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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